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2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid is a compound that features a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and trifluoromethyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic conditions. The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in the development of drugs targeting various biological pathways. The trifluoromethyl group enhances pharmacological properties, increasing the potency and selectivity of compounds in drug design.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of pyrazole, including 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, exhibit significant inhibitory activity against key cancer-related pathways such as PI3K/AKT/mTOR. In a study, compounds derived from this structure demonstrated IC50 values indicating potent anticancer effects, suggesting their potential as lead compounds in cancer therapy .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific applications.
Synthesis Methodology
A one-pot synthesis method utilizing acetic acid has been reported for generating pyrazole derivatives effectively. This method showcases the compound's utility in synthesizing more complex structures while maintaining high yields and purity .
Research is ongoing to explore the full potential of this compound in drug discovery and development. Its role in enhancing selectivity and efficacy in drug formulations makes it a candidate for further exploration in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
- 2-(1-Ethyl-5-(difluoromethyl)-1H-pyrazol-3-yl)acetic acid
- 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
The presence of the trifluoromethyl group in 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid distinguishes it from other similar compounds. This group significantly influences the compound’s chemical properties, such as its stability, reactivity, and biological activity .
Biological Activity
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid, also known by its IUPAC name, is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and research findings related to this compound, particularly focusing on its anticancer, anti-inflammatory, and antibacterial properties.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Chemical Formula | C₈H₉F₃N₂O₂ |
Molecular Weight | 222.17 g/mol |
PubChem CID | 50896682 |
Appearance | White powder |
Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound involves several steps, including the reaction of 3-methyl-5-trifluoromethylpyrazole with ethyl bromoacetate in the presence of potassium carbonate. The resulting ester undergoes hydrolysis to yield the final product. Detailed procedures can be found in various chemical synthesis literature .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds containing the pyrazole structure can inhibit the growth of various cancer cell lines such as:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies demonstrate that these compounds can induce antiproliferative effects and promote apoptosis in cancer cells .
Table: Summary of Anticancer Activity
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various models, including carrageenan-induced paw edema in rats. The results indicate that it exhibits significant inhibition of inflammatory responses, comparable to standard anti-inflammatory drugs like diclofenac.
Table: Anti-inflammatory Efficacy
Antibacterial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown promising antibacterial activity against various strains. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Case Studies
A recent study evaluated the efficacy of several pyrazole derivatives, including this compound, in treating inflammatory diseases. The findings indicated that this compound not only reduced inflammation but also exhibited minimal side effects on gastrointestinal health .
Properties
Molecular Formula |
C8H9F3N2O2 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
2-[1-ethyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-13-6(8(9,10)11)3-5(12-13)4-7(14)15/h3H,2,4H2,1H3,(H,14,15) |
InChI Key |
ZUJXWHQHIOXSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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